REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:20][C:21]1([CH3:30])[CH:26]2[CH2:27][CH:22]1[CH2:23][CH:24]=[C:25]2[CH2:28]O.C(Cl)(Cl)(Cl)[Cl:32]>>[Cl:32][CH2:28][C:25]1[CH:26]2[CH2:27][CH:22]([CH2:23][CH:24]=1)[C:21]2([CH3:30])[CH3:20]
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Name
|
|
Quantity
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7.87 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
CC1(C2CC=C(C1C2)CO)C
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated at 60° for 4.0 h
|
Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a semi crystalline mass
|
Type
|
CUSTOM
|
Details
|
This residue was triturated with n-pentane (30 ml)
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Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the resulting oil was distilled
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Name
|
|
Type
|
product
|
Smiles
|
ClCC=1C2C(C(CC1)C2)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |